molecular formula C42H52N5O9P B1149045 C42H52N5O9P CAS No. 199593-09-4

C42H52N5O9P

货号: B1149045
CAS 编号: 199593-09-4
分子量: 801.9 g/mol
InChI 键: WNWUMIPFLOKTEZ-OFONRVASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phosphoramidite for incorporation of a 2'-O-methyl modified ribo-C nucleobase within an oligonucleotide>

属性

CAS 编号

199593-09-4

分子式

C42H52N5O9P

分子量

801.9 g/mol

IUPAC 名称

N-[1-[(2R,3S,4R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36?,38-,39+,40-,57?/m1/s1

InChI 键

WNWUMIPFLOKTEZ-OFONRVASSA-N

手性 SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

规范 SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

产品来源

United States
Foundational & Exploratory

Introduction: The Critical Role of Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analysis of C42H52N5O9P, A Key Phosphoramidite Building Block

This guide provides a comprehensive technical overview of the analytical methodologies required to characterize and qualify phosphoramidites with the elemental composition C42H52N5O9P. Given their inherent instability—particularly their sensitivity to acid and oxidation—specialized, robust analytical workflows are required to accurately determine their identity, purity, and impurity profiles.[1][4] We will delve into the core analytical techniques: liquid chromatography, mass spectrometry, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, offering both the theoretical basis for their application and practical, step-by-step protocols for implementation in a research or quality control setting.

Physicochemical Properties and Structural Overview

A molecule with the formula C42H52N5O9P is a complex organic compound, typically consisting of a nucleoside (a sugar and a nitrogenous base), a protecting group for the 5'-hydroxyl function (commonly the bulky 4,4'-dimethoxytrityl, or DMT, group), and a 3'-phosphoramidite moiety. The phosphoramidite group itself includes a diisopropylamino group, which acts as a leaving group during synthesis, and a 2-cyanoethyl group protecting the phosphorus.[5] The phosphorus (III) center is chiral, meaning these molecules exist as a mixture of two diastereomers, a characteristic feature observed in chromatographic and NMR analyses.[5][6][7]

The calculated molecular weights, essential for mass spectrometry, are summarized below.

PropertyValue
Molecular Formula C₄₂H₅₂N₅O₉P
Average Molecular Weight 801.88 g/mol
Monoisotopic Mass 801.35027 Da

Comprehensive Analytical Workflow

A robust analytical strategy for a phosphoramidite does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete picture of the material's quality. The workflow outlined below ensures confirmation of identity, accurate purity assessment, and detection of critical process-related impurities and degradation products.

G cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Data Analysis & Reporting S Receive & Store Phosphoramidite (-20°C, Inert Atm.) P Prepare Sample Fresh (Anhydrous Acetonitrile, ~1 mg/mL) S->P HPLC RP-HPLC-UV Purity & Diastereomer Ratio P->HPLC LCMS LC-MS Identity & Impurity ID P->LCMS NMR ³¹P NMR Identity & P(V) Impurities P->NMR DA Integrate Data: - Purity (%) from HPLC - Mass Confirmation from MS - P(III)/P(V) Ratio from NMR HPLC->DA LCMS->DA NMR->DA QR Quality Review & Report Generation DA->QR

Caption: Integrated analytical workflow for phosphoramidite characterization.

Experimental Protocol 1: Purity by Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse method for determining the purity of phosphoramidites. The non-polar stationary phase (e.g., C18) effectively separates the main compound from more polar (e.g., hydrolyzed) and less polar impurities.

Rationale: The choice of a C18 column provides excellent hydrophobic interaction with the large DMT group of the phosphoramidite. A gradient elution with acetonitrile is necessary to elute this highly retained compound while also allowing for the separation of earlier-eluting impurities. The presence of two peaks for the main analyte is expected and represents the separation of the two diastereomers at the chiral phosphorus center.[6][7]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1 M solution of triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation:

    • Allow the phosphoramidite container to warm to room temperature before opening to prevent moisture condensation.

    • Accurately weigh and dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[6]

    • Perform sample preparation immediately before analysis to minimize degradation.[3]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • UV Detection: 260 nm (for the nucleobase) and 230 nm (for the DMT group).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

  • Data Analysis:

    • The purity is calculated as the sum of the peak areas of the two diastereomers divided by the total peak area in the chromatogram, expressed as a percentage (% Area).

Experimental Protocol 2: Identity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for unequivocally confirming the identity of the compound by measuring its molecular weight. Due to the lability of phosphoramidites, specific MS conditions are required for successful analysis.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these relatively large, thermally labile molecules. However, standard acidic mobile phases used in ESI can degrade the phosphoramidite. Therefore, analysis is often performed using specialized solvent systems, such as acetonitrile containing LiCl or post-column addition of reagents that promote the formation of stable sodium ([M+Na]⁺) or other alkali metal adducts.[8][9] This approach prevents analyte degradation in the source and yields a clear molecular-related ion for accurate mass determination.[1][4]

Step-by-Step Methodology:

  • LC System: Use the same LC conditions as described in the HPLC protocol to ensure impurity peaks can be correlated.

  • MS System:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • Solvent System Modification for MS:

    • To promote adduct formation, a low concentration of sodium acetate (e.g., 0.1 mM) can be added to the mobile phase, or a solution of LiCl in acetonitrile can be used.[8][9]

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 200-1200.

    • The expected primary ion will be the sodium adduct [C₄₂H₅₂N₅O₉P + Na]⁺ at m/z 824.3322. Also look for the protonated molecule [M+H]⁺ at m/z 802.3512.

  • Data Analysis:

    • Extract the ion chromatogram for the expected adduct.

    • Compare the measured accurate mass of the main peak with the calculated theoretical mass. The mass error should typically be less than 5 ppm.

Experimental Protocol 3: Orthogonal Identity and Purity via ³¹P NMR

Phosphorus-31 NMR is a uniquely powerful technique for analyzing phosphoramidites. It directly probes the phosphorus atom, providing unambiguous information about the desired P(III) species and its most common impurity, the oxidized P(V) form.

Rationale: The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, leading to simple, well-resolved spectra.[10] The phosphoramidite P(III) center gives a characteristic signal in the region of 140-155 ppm.[5][11] Critically, any oxidation of the phosphoramidite to the corresponding phosphate or other P(V) species results in signals in a completely different region of the spectrum (typically -25 to 99 ppm).[6] This makes ³¹P NMR an excellent tool for both identification and for quantifying the level of oxidized impurities, which is a critical quality attribute.

G P_NMR_Spectrum ³¹P NMR Spectrum P(V) Impurities P(III) Analyte -25 to 99 ppm 140 to 155 ppm Oxidation Oxidation Impurities (e.g., Phosphate) Oxidation->P_NMR_Spectrum:f0 Amidite Target Phosphoramidite (Diastereomers) Amidite->P_NMR_Spectrum:f1

Caption: Characteristic regions in a ³¹P NMR spectrum for phosphoramidite analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the phosphoramidite in 0.6 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃ or Chloroform-d).

    • Ensure the solvent is anhydrous to prevent sample degradation.

  • NMR Acquisition:

    • Instrument: NMR spectrometer with a phosphorus-capable probe.

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgig' on Bruker systems) to obtain singlet peaks for each phosphorus environment.[6]

    • Key Parameters:

      • Transmitter Frequency Offset (O1P): Centered in the phosphoramidite region (~120 ppm).

      • Spectral Width: ~250 ppm to cover both P(III) and P(V) regions.

      • Relaxation Delay (D1): 5-10 seconds to ensure full relaxation for quantitative results.

      • Number of Scans: 64-128 scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum (e.g., to an external standard of 85% H₃PO₄ at 0 ppm).

    • Integrate the area of the phosphoramidite diastereomer peaks (~140-155 ppm) and any signals in the P(V) impurity region.

    • Calculate the percentage of P(V) impurities relative to the total phosphorus-containing species.

Conclusion

The analysis of the phosphoramidite C42H52N5O9P requires a multi-faceted approach that respects the compound's chemical nature. By integrating RP-HPLC for purity assessment, high-resolution LC-MS for identity confirmation, and ³¹P NMR for orthogonal identity and detection of critical oxidation impurities, a comprehensive and reliable quality assessment can be achieved. The protocols and rationale provided in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of these vital building blocks, ultimately contributing to the successful synthesis of high-quality oligonucleotide products.

References

  • Title: Mass Determination of Phosphoramidites: Effects of the Metal Ion in the Matrix and Applicability on FABMS Source: J-STAGE URL: [Link]

  • Title: Mass determination of phosphoramidites Source: PubMed URL: [Link]

  • Title: ACCURATE MASS ANALYSIS OF PHOSPHORAMIDITES BY ELECTROSPRAY MASS SPECTROMETRY Source: Taylor & Francis Online URL: [Link]

  • Title: Accurate mass analysis of phosphoramidites by electrospray mass spectrometry Source: PubMed URL: [Link]

  • Title: Phosphoramidite compound identification and impurity control by Benchtop NMR Source: Magritek URL: [Link]

  • Title: Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides Source: Agilent Technologies URL: [Link]

  • Title: HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart Source: Chromatography Today URL: [Link]

  • Title: Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies Source: Oxford Instruments URL: [Link]

  • Title: Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Source: MDPI URL: [Link]

Sources

Methodological & Application

incorporating 2'-OMe cytidine into CRISPR sgRNA sequences

Author: BenchChem Technical Support Team. Date: February 2026

Enhancing CRISPR/Cas9 Specificity and Efficacy: Strategic Incorporation of 2'-O-Methyl Cytidine in sgRNA Sequences

Abstract

The transformative impact of CRISPR/Cas9 technology on genome editing is undeniable. However, ensuring high on-target efficacy while minimizing off-target effects remains a critical challenge for therapeutic and research applications. Chemical modification of the single guide RNA (sgRNA) offers a powerful strategy to enhance its stability and specificity. This application note provides a detailed guide for the rational incorporation of 2'-O-methyl (2'-OMe) cytidine modifications into sgRNA sequences. We will explore the underlying biochemical principles, provide step-by-step protocols for design and experimental validation, and discuss the expected outcomes based on current literature.

Introduction: The Rationale for sgRNA Modification

The standard, unmodified single-stranded RNA that constitutes the sgRNA is susceptible to degradation by intracellular nucleases. This inherent instability can limit the duration of CRISPR/Cas9 activity and potentially lead to lower editing efficiency. Furthermore, the interaction between the sgRNA:Cas9 complex and off-target DNA sequences that bear resemblance to the intended target can result in undesirable mutations.

Chemical modifications of the sgRNA have emerged as a robust solution to these challenges. Among various modifications, the 2'-O-methyl (2'-OMe) modification of ribonucleotides is particularly advantageous. This modification involves the addition of a methyl group to the 2' hydroxyl group of the ribose sugar. This seemingly minor alteration has profound effects on the properties of the RNA molecule.

Key Benefits of 2'-OMe Modification:

  • Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases, thereby increasing the half-life of the sgRNA within the cell.

  • Enhanced Specificity: Strategic placement of 2'-OMe modifications can decrease the tolerance of the sgRNA:Cas9 complex for mismatched off-target sequences, thus reducing off-target editing events.

  • Modulation of Cas9 Interaction: Modifications can influence the conformational dynamics of the sgRNA and its interaction with the Cas9 protein, which can be leveraged to fine-tune editing activity.

This guide will specifically focus on the incorporation of 2'-OMe cytidine (2'-OMe C) and its impact on CRISPR/Cas9 performance.

The Role of 2'-O-Methyl Cytidine in sgRNA Engineering

The strategic placement of 2'-OMe modifications is not arbitrary. Research has shown that modifying specific regions of the sgRNA can have differential effects on its function. The sgRNA can be broadly divided into the seed region (the 8-12 nucleotides at the 3' end of the target-binding sequence), the protospacer-adjacent motif (PAM) recognition site, and the scaffold region that binds to the Cas9 protein.

Incorporating 2'-OMe modifications, including 2'-OMe cytidine, in the seed region has been demonstrated to significantly enhance the specificity of the CRISPR/Cas9 system. This is because mismatches between the target DNA and the seed region of the sgRNA are particularly detrimental to off-target binding. By rigidifying the sugar-phosphate backbone through 2'-OMe modification, the energetic penalty for binding to a mismatched off-target sequence is increased, leading to a higher fidelity of the system.

sgRNA_Modification_Strategy cluster_sgRNA sgRNA Structure & Modification Sites cluster_modifications 2'-OMe Cytidine Incorporation cluster_cas9 Cas9 Interaction Seed Seed Mid Mid Seed->Mid Target Binding Region 3_prime 3_prime Mid->3_prime Scaffold Scaffold Cas9 Cas9 Scaffold->Cas9 Binding Mod1 Mod1 Mod1->Seed High Specificity Mod2 Mod2 Mod2->Mid Balanced Activity Mod3 Mod3 Mod3->3_prime Stability

Figure 1: A conceptual diagram illustrating the strategic placement of 2'-OMe cytidine modifications within the sgRNA sequence to enhance specificity and stability.

Protocol: Design, Synthesis, and Validation of 2'-OMe Cytidine Modified sgRNAs

This protocol outlines the key steps for designing and evaluating sgRNAs containing 2'-OMe cytidine modifications.

Design of 2'-OMe Modified sgRNAs
  • Target Selection: Identify the target genomic locus and design a standard 20-nucleotide sgRNA sequence immediately upstream of a PAM sequence (e.g., NGG for Streptococcus pyogenes Cas9). Utilize online design tools to minimize predicted off-targets.

  • Modification Strategy:

    • For enhanced specificity: Introduce 2'-OMe cytidine modifications at positions where 'C' appears within the seed region (positions 1-10 from the PAM-proximal end). A common strategy is to modify every 'C' in this region.

    • For increased stability: Introduce 2'-OMe cytidine modifications at the 5' and 3' ends of the sgRNA sequence. Typically, the first three and last three nucleotides are modified.

  • Ordering Modified Oligonucleotides: Synthesize the modified sgRNA through a reputable oligo synthesis service provider. Ensure the order form correctly specifies the positions of the 2'-OMe cytidine modifications.

Experimental Workflow for Validation

The following workflow provides a framework for assessing the performance of your 2'-OMe modified sgRNAs compared to their unmodified counterparts.

validation_workflow cluster_prep Preparation cluster_invitro In Vitro Assessment cluster_incellulo In Cellulo Validation Design Design sgRNAs (Unmodified & 2'-OMe C) Synthesis Oligonucleotide Synthesis Design->Synthesis RNP_Formation Assemble Cas9 RNP (sgRNA + Cas9 Protein) Synthesis->RNP_Formation Cleavage_Assay In Vitro Cleavage Assay (Target DNA) RNP_Formation->Cleavage_Assay Transfection Transfect Cells with RNP RNP_Formation->Transfection On_Target_Analysis On-Target Editing Analysis (e.g., T7E1, NGS) Cleavage_Assay->On_Target_Analysis Correlate Genomic_DNA Isolate Genomic DNA Transfection->Genomic_DNA Genomic_DNA->On_Target_Analysis Off_Target_Analysis Off-Target Editing Analysis (e.g., GUIDE-seq, NGS) Genomic_DNA->Off_Target_Analysis

Figure 2: A comprehensive workflow for the validation of 2'-OMe cytidine modified sgRNAs, from initial design to in cellulo analysis.

Step-by-Step Protocol: In Vitro Cleavage Assay

This assay provides a rapid assessment of the intrinsic cleavage activity of the modified sgRNA in a cell-free system.

  • Prepare the DNA Target: Amplify the target region from genomic DNA using PCR. The resulting amplicon should be between 300-500 bp. Purify the PCR product.

  • Assemble the RNP Complex:

    • In a sterile microcentrifuge tube, combine the sgRNA (unmodified or 2'-OMe modified) and Cas9 nuclease in a 1.5:1 molar ratio.

    • Incubate at room temperature for 15 minutes to allow for RNP complex formation.

  • Cleavage Reaction:

    • Add the purified PCR product to the RNP complex.

    • Incubate the reaction at 37°C for 1 hour.

  • Analysis:

    • Analyze the cleavage products by agarose gel electrophoresis.

    • Successful cleavage will result in two smaller DNA fragments. The intensity of these bands relative to the uncut control provides a semi-quantitative measure of cleavage efficiency.

Step-by-Step Protocol: In Cellulo On- and Off-Target Analysis
  • Cell Culture and Transfection:

    • Culture your target cell line to the appropriate confluency.

    • Co-transfect the cells with the Cas9-sgRNA RNP complex using a suitable method (e.g., electroporation, lipid-based transfection). Include an unmodified sgRNA control and a negative control (e.g., a non-targeting sgRNA).

  • Genomic DNA Extraction:

    • After 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.

  • On-Target Analysis (T7 Endonuclease I Assay):

    • Amplify the on-target locus from the extracted genomic DNA.

    • Denature and re-anneal the PCR products to allow for heteroduplex formation.

    • Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA reflects the indel frequency.

  • Off-Target Analysis (Next-Generation Sequencing):

    • For a comprehensive assessment of specificity, perform targeted deep sequencing of the top predicted off-target sites.

    • Compare the indel frequencies at these sites for the unmodified and 2'-OMe modified sgRNAs. A significant reduction in indel frequency at off-target sites for the modified sgRNA indicates enhanced specificity.

Expected Results and Data Interpretation

The incorporation of 2'-OMe cytidine modifications is expected to yield the following outcomes:

Parameter Unmodified sgRNA 2'-OMe Cytidine Modified sgRNA Rationale
Nuclease Stability LowerHigherThe 2'-OMe group provides steric hindrance against nuclease degradation.
On-Target Efficacy HighComparable or slightly reducedModifications in the seed region can sometimes slightly decrease on-target activity, but this is often outweighed by the gain in specificity.
Off-Target Events HigherSignificantly ReducedIncreased conformational rigidity of the seed region enhances discrimination against mismatched off-target sequences.

Data Interpretation:

  • A successful experiment will show that the 2'-OMe cytidine modified sgRNA maintains high on-target editing efficiency while exhibiting a marked reduction in editing at known off-target sites compared to the unmodified sgRNA.

  • The in vitro cleavage assay should demonstrate that the modified sgRNA is capable of guiding Cas9 to cleave the target DNA, confirming its fundamental activity.

  • The T7E1 assay provides a robust initial screen for on-target activity in cells, while deep sequencing offers the gold standard for quantifying both on- and off-target editing frequencies.

Conclusion

The strategic incorporation of 2'-O-methyl cytidine into sgRNA sequences represents a powerful and accessible method for enhancing the performance of the CRISPR/Cas9 system. By increasing nuclease resistance and, most importantly, improving specificity, this modification addresses key hurdles for the therapeutic application of genome editing. The protocols and guidelines presented in this application note provide a solid framework for researchers to design, implement, and validate the use of 2'-OMe modified sgRNAs in their own experimental systems.

References

  • Chemical modifications of guide RNAs for CRISPR/Cas9 systems. (2020). Chemical Society Reviews. [Link]

  • Chemically modified guide RNAs for CRISPR–Cas9 grammar. (2021). Nature Chemical Biology. [Link]

  • A high-throughput method for measuring the editing efficiency of CRISPR/Cas9 systems. (2018). Nature Protocols. [Link]

  • GUIDE-seq: a genome-wide method for detecting off-target effects of CRISPR-Cas nucleases. (2015). Nature Biotechnology. [Link]

Troubleshooting & Optimization

Technical Support Center: dG-CE Phosphoramidite (C₄₂H₅₂N₅O₉P)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Oligonucleotide Synthesis

Welcome to the technical support hub for resolving common issues with dG-CE Phosphoramidite. The chemical formula C₄₂H₅₂N₅O₉P corresponds to a deoxyguanosine (dG) phosphoramidite building block, a crucial reagent in automated oligonucleotide synthesis.[][2][3] Specifically, it is often N2-(N,N-dimethylformamidine)-2'-deoxyguanosine, 5'-[bis(4-methoxyphenyl)phenylmethyl] ether, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite].[4] This guide provides detailed troubleshooting for precipitation issues in acetonitrile, the standard diluent for this application.[5][6]

Section 1: Understanding dG-CE Phosphoramidite Precipitation

FAQ 1: Why is my dG phosphoramidite precipitating in acetonitrile?

Precipitation of dG phosphoramidite is a complex issue that can arise from several factors, often related to moisture contamination and the inherent chemical instability of the phosphoramidite itself.[7] Of the four standard DNA phosphoramidites, the guanosine variant is the least soluble and most susceptible to degradation.[7][8]

The primary cause of precipitation is hydrolysis.[7][8] Phosphoramidites are highly sensitive to water.[5][7] Trace amounts of moisture in the acetonitrile or absorbed by the hygroscopic phosphoramidite powder can initiate a two-step hydrolysis process.[7] This reaction pathway leads to the formation of a doubly hydrolyzed species of the deoxyguanosine phosphoramidite, which is insoluble in acetonitrile and precipitates out of solution.[7]

Other contributing factors include:

  • High Humidity: Working in environments with high humidity increases the risk of moisture contamination.[7]

  • Solvent Quality: Using acetonitrile with a water content above 30 ppm significantly increases the likelihood of hydrolysis.[5]

  • Prolonged Storage: Storing dissolved phosphoramidites on the synthesizer for extended periods can lead to gradual degradation and precipitation.[7]

FAQ 2: Does the precipitate affect the quality of my oligonucleotide synthesis?

The precipitate itself, being the insoluble hydrolyzed form, is not incorporated into the growing oligonucleotide chain and is therefore not directly harmful to the final product's sequence.[7] However, its presence is a significant mechanical problem. The solid particles can obstruct the fine delivery lines and valves of automated DNA synthesizers, leading to reagent flow inhibition and synthesis failure.[7] This can result in lower yields and incomplete oligonucleotide sequences.

FAQ 3: Can I redissolve the precipitated dG phosphoramidite?

Once the doubly hydrolyzed precipitate has formed, it is generally not possible to redissolve it in acetonitrile. The chemical change is irreversible under standard synthesis conditions. Attempting to heat or sonicate the solution is unlikely to be effective and may accelerate the degradation of the remaining active phosphoramidite. The best course of action is to discard the solution and prepare a fresh one.[9]

Section 2: Troubleshooting and Prevention

This section provides a systematic approach to diagnosing and preventing dG phosphoramidite precipitation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues.

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Root Cause Analysis cluster_3 Preventative Measures start Precipitate Observed in dG Phosphoramidite Solution action1 Discard Precipitated Solution start->action1 action2 Flush Synthesizer Lines action1->action2 check1 Verify Acetonitrile Water Content (<30 ppm) action2->check1 check2 Review Phosphoramidite Handling (Storage, Equilibration) check1->check2 If ACN is dry check3 Assess Environmental Conditions (Humidity) check2->check3 If handling is correct solution1 Use Fresh, Anhydrous Acetonitrile check3->solution1 Implement Solutions solution2 Implement Strict Anhydrous Handling Techniques solution1->solution2 solution3 Prepare Fresh Solutions and Use Promptly solution2->solution3 solution4 Consider Alternative Solvents for Lipophilic Amidites solution3->solution4

Caption: Troubleshooting workflow for dG phosphoramidite precipitation.

Preventative Protocols

To minimize the risk of precipitation, adhere to the following best practices:

Protocol 1: Handling of Anhydrous Acetonitrile

  • Source High-Quality Solvent: Purchase DNA synthesis grade anhydrous acetonitrile with a specified water content of less than 30 ppm, preferably below 10 ppm.[5]

  • Proper Storage: Store anhydrous acetonitrile in a cool, dry place, away from atmospheric moisture.[7]

  • Use Molecular Sieves: For added protection, use molecular sieves (3 Å) in your acetonitrile bottle. Allow the solvent to stand for at least 24 hours over the sieves before use.[5]

  • Minimize Exposure: An open bottle of anhydrous acetonitrile can rapidly absorb atmospheric water.[7] Use an argon or nitrogen blanket over the solvent and minimize the time the bottle is open.

  • Regular Verification: If possible, periodically check the water content of your acetonitrile stock using a Karl Fischer titrator.[7]

Protocol 2: Handling of Solid dG-CE Phosphoramidite

  • Proper Storage: Store solid phosphoramidites at -20°C under an inert atmosphere (argon or dry nitrogen).[9][10]

  • Temperature Equilibration: Before opening a new vial of phosphoramidite, allow it to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.[9]

  • Inert Atmosphere: When handling the powder, work in a glove box or under a stream of dry inert gas to minimize exposure to air and moisture.

Protocol 3: Preparation and Use of Phosphoramidite Solutions

  • Dissolution: Dissolve the phosphoramidite in high-quality, anhydrous acetonitrile to the desired concentration (typically 0.05 M to 0.1 M).[5]

  • Fresh is Best: Prepare phosphoramidite solutions fresh and use them as soon as possible. Avoid storing solutions on the synthesizer for prolonged periods.[7][9]

  • Consider Co-solvents: For some amidites that are prone to precipitation, a co-solvent may be beneficial. A mixture of anhydrous acetonitrile and anhydrous dichloromethane (50:50 ratio) or adding 10% DMF to the acetonitrile can improve solubility.[11]

Quantitative Data Summary
ParameterRecommended ValueRationale
Acetonitrile Water Content< 30 ppm (ideally < 10 ppm)Minimizes the primary reactant for hydrolysis.[5]
Phosphoramidite Storage Temp.-20°CEnsures stability of the solid reagent.[9][10]
Solution Concentration0.05 M - 0.1 MStandard concentration for efficient coupling.[5]
Equilibration Time (Solid)30 - 60 minutesPrevents moisture condensation upon opening.[9]

Section 3: Advanced Considerations

Alternative Protecting Groups and Formulations

For particularly sensitive syntheses, consider using dG phosphoramidites with alternative protecting groups that may offer enhanced stability or solubility. For example, isobutyryl (iBu) or phenoxyacetyl (Pac) protected dG are common alternatives to the dimethylformamidine (dmf) group.[2]

Impact of Other Reagents

Ensure that all other reagents used in the synthesis cycle, such as the activator (e.g., tetrazole or a derivative), are also anhydrous. Moisture from any source can contribute to the degradation of phosphoramidites.

Conclusion

Resolving the precipitation of dG-CE phosphoramidite in acetonitrile hinges on the rigorous exclusion of water from the system. By implementing stringent anhydrous handling techniques for both the solvent and the phosphoramidite, researchers can significantly mitigate the risk of hydrolysis and subsequent precipitation. Adherence to the protocols outlined in this guide will promote consistent and successful oligonucleotide synthesis.

References
  • Vertex AI Search. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • Glen Research. (2010, March 10).
  • The BiosearchTech Blog. (2021, September 10). Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine.
  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
  • Glick, G. D. (n.d.). Introduction to the Synthesis and Purification of Oligonucleotides. Deep Blue Repositories.
  • Beilstein Journals. (2017, July 12). Synthesis of oligonucleotides on a soluble support.
  • TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.
  • Google Patents. (2004, April 29). US20040082775A1 - Process of purifying phosphoramidites.
  • Carl ROTH. (n.d.). 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite, 100 g.
  • Thermo Fisher Scientific. (2022, December 29).
  • ACS Publications. (n.d.).
  • Akonscientific. (n.d.). N2-Dimethylformamidine-5′-O- (4, 4′-dimethoxytrityl)-2′- deoxyguanosine-3′-cyanoethyl Phosphoramidite.
  • Glen Research. (n.d.). dG-CE Phosphoramidite.
  • Bioneer Corporation. (2012, November 30). dG(Ib)-CE Phosphoramidite.
  • BenchChem. (n.d.).
  • ResearchGate. (2025, August 7). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile.
  • HPLC Troubleshooting. (2022, March 14). Precipitation of Buffers in Gradient Elution Mode.
  • BroadPharm. (n.d.). 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite.
  • ChemGenes. (n.d.). deoxy Guanosine (n,n-dmf) CED phosphoramidite.
  • MilliporeSigma. (n.d.). Dimethylformamidine.

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Technical Support Center: Optimizing Iodine Oxidation for 2'-OMe Modified RNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the critical oxidation step in the solid-phase synthesis of 2'-O-Methyl (2'-OMe) modified RNA oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthesis protocols. Here, we delve into the causality behind common issues and provide field-proven solutions.

Fundamental Principles: The "Why" of Oxidation

In phosphoramidite chemistry, the coupling step creates a trivalent phosphite triester linkage between nucleotides.[1] This linkage is unnatural and unstable, particularly to the acidic conditions of the subsequent deblocking step.[2] The oxidation step is crucial for converting this unstable P(III) linkage into a stable, pentavalent phosphate triester (P(V)), which mirrors the natural RNA backbone.[3]

The standard and most widely used oxidant is a solution of iodine (I2), typically in a mixture of tetrahydrofuran (THF), pyridine, and water.[4] The mechanism involves the reaction of the phosphite triester with iodine to form a phosphonium intermediate, which is then rapidly hydrolyzed by water to yield the stable phosphate triester.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of 2'-OMe modified RNA, focusing on the oxidation step.

Q1: My overall synthesis yield is low after incorporating several 2'-OMe monomers. Could the oxidation step be the culprit?

A1: Yes, absolutely. While coupling efficiency is a common focus, suboptimal oxidation is a frequent cause of low yield, especially with modified residues like 2'-OMe. The 2'-methoxy group can introduce steric hindrance, potentially slowing down the oxidation reaction compared to standard DNA or RNA synthesis. If the oxidation is incomplete, the unstable phosphite triester linkage can be cleaved during the subsequent acidic deblocking step, leading to chain truncation and a lower yield of the full-length product.

Furthermore, prolonged or repeated exposure to standard iodine solutions can, in some cases, lead to side reactions or degradation, especially in long or complex sequences.[5]

Q2: I'm observing a significant peak at M+16 in my mass spectrometry analysis. What does this indicate?

A2: A mass addition of +16 Da (or sometimes seen as +78 Da for a phosphine oxide adduct depending on the context of analysis) relative to the expected mass of a failure sequence is a classic sign of incomplete oxidation . The unoxidized phosphite triester (P-III) is susceptible to oxidation by air during post-synthesis workup and analysis, leading to the formation of an H-phosphonate or other oxidized species, which can manifest as this mass addition. If you see this, it is a direct indicator that your on-column oxidation conditions are insufficient.

Q3: How does the water content in my iodine solution and other reagents affect the synthesis of 2'-OMe RNA?

A3: Water content is a critical parameter that requires tight control.[6][7]

  • Too Little Water: Water is a necessary reactant in the standard iodine oxidation mechanism.[4] Anhydrous or "low-water" iodine solutions will not efficiently convert the phosphite triester to a phosphate triester, leading to incomplete oxidation and subsequent chain cleavage.

  • Too Much Water: Excess water, often introduced by wet acetonitrile (ACN) or an improperly prepared oxidizer, can compromise the preceding coupling step. Phosphoramidite monomers are highly sensitive to moisture and will rapidly hydrolyze, preventing them from coupling to the growing oligonucleotide chain. This leads to an increase in n-1 and other failure sequences.

For sensitive syntheses like those involving 2'-OMe modifications, it is crucial to use anhydrous ACN for monomer and activator solutions and a precisely formulated oxidation solution.[8] Some protocols for particularly sensitive modifications suggest using low-water iodine solutions, but this must be balanced with extended oxidation times to ensure complete reaction.[5]

Q4: Are 2'-OMe modified bases themselves susceptible to damage from iodine?

A4: While the 2'-OMe modification itself is stable, the repeated exposure to iodine/water can pose a risk to certain sensitive nucleobases or other modifications within the sequence.[9][10] For instance, purine bases like guanine can be susceptible to unwanted side reactions or oxidative damage.[5][11] While standard 2'-OMe-A, C, G, and U are generally robust, if your sequence contains other highly sensitive custom modifications, the cumulative effect of dozens of oxidation cycles can lead to product degradation. In such cases, a non-aqueous oxidant may be a better choice.[10]

Q5: How can I concretely optimize my oxidation protocol for a long 2'-OMe RNA sequence?

A5: Optimization for 2'-OMe RNA typically involves adjusting both the oxidant concentration and the reaction time. Due to potential steric hindrance, providing more oxidant and allowing more time for the reaction to complete is often beneficial.

ParameterStandard DNA ProtocolOptimized 2'-OMe RNA ProtocolRationale
Iodine Concentration 0.02 M - 0.05 M[12]0.05 M - 0.1 M[13]Higher concentration helps overcome the potential for slower reaction kinetics due to the steric bulk of the 2'-OMe group.
Oxidation Time 15 - 30 seconds[11]60 - 180 secondsIncreased time ensures the reaction proceeds to completion at every cycle, preventing the accumulation of n-1 failure sequences.
Solvent System THF/Pyridine/Water[4]THF/Pyridine/Water (ensure precise water content)The standard solvent system is effective, but maintaining the correct stoichiometry of water is paramount.

It is highly recommended to perform a small-scale test synthesis and analyze the crude product by LC-MS to verify the absence of M+16 peaks before proceeding with a large-scale synthesis.

Experimental Protocols & Workflows

Standard Automated Synthesis Cycle

The following diagram illustrates the four core steps in a single cycle of solid-phase oligonucleotide synthesis. The oxidation step is essential for stabilizing the backbone before the next monomer is added.

SynthesisCycle cluster_0 Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Monomer) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents n+1 Oxidation->Deblocking Forms P(V) Linkage Ready for next cycle

Caption: Automated solid-phase synthesis cycle.

Mechanism of Iodine Oxidation

This diagram details the chemical transformation during the iodine-mediated oxidation of the phosphite triester.

OxidationMechanism Phosphite R1-O-P(OR2)-O-R3 Phosphite Triester (P-III) Intermediate [R1-O-P+(I)(OR2)-O-R3] Iodophosphonium Intermediate Phosphite->Intermediate + I2 Iodine I-I + H2O Phosphate R1-O-P(=O)(OR2)-O-R3 Phosphate Triester (P-V) Intermediate->Phosphate + H2O - I- Water H2O Byproducts 2HI

Sources

Validation & Comparative

comparing nuclease stability of 2'-OMe vs 2'-MOE modifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of 2'-O-Methyl and 2'-O-Methoxyethyl Modifications for Enhanced Oligonucleotide Nuclease Stability

For researchers and drug developers in the field of oligonucleotide therapeutics, enhancing in vivo stability is a cornerstone of successful drug design. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, rendering them therapeutically ineffective. To overcome this, a variety of chemical modifications have been developed. This guide provides a detailed comparison of two prominent second-generation modifications: 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE), with a focus on their comparative nuclease stability, supported by experimental data and methodologies.

The Critical Role of 2'-Ribose Modifications

The 2'-hydroxyl group on the ribose sugar of natural RNA is a primary site for nuclease-mediated degradation. Chemical alterations at this position are a proven strategy to block this enzymatic activity. Both 2'-OMe and 2'-MOE modifications replace this reactive hydroxyl group, thereby sterically hindering the approach of nucleases and significantly extending the oligonucleotide's half-life. These modifications not only enhance nuclease resistance but also increase binding affinity to target RNA by promoting a more favorable A-form helical conformation.

The structures below illustrate the chemical differences between these two crucial modifications.

cluster_OMe 2'-O-Methyl (2'-OMe) cluster_MOE 2'-O-Methoxyethyl (2'-MOE) OMe_structure OMe_label A methyl group (-CH3) replaces the 2'-hydroxyl. MOE_structure MOE_label A bulkier methoxyethyl group (-CH2CH2OCH3) replaces the 2'-hydroxyl.

Caption: Chemical structures of 2'-O-Methyl and 2'-O-Methoxyethyl modifications.

Head-to-Head Comparison: Nuclease Stability and Binding Affinity

Experimental evidence consistently demonstrates that the bulkier 2'-MOE modification provides superior protection against nuclease degradation compared to the smaller 2'-OMe group. A landmark 1995 study was among the first to establish the superior stability of 2'-MOE modified oligonucleotides. The larger methoxyethyl group offers greater steric hindrance, more effectively shielding the phosphodiester backbone from enzymatic attack.

This enhanced stability is a key reason why 2'-MOE has become a hallmark of many clinically successful antisense oligonucleotides (ASOs). While both are considered second-generation modifications that significantly outperform first-generation phosphorothioate (PS) modifications in terms of both stability and mitigating off-target effects, 2'-MOE provides a distinct advantage in longevity.

The following table summarizes the key performance characteristics of each modification based on published data.

Feature2'-O-Methyl (2'-OMe)2'-O-Methoxyethyl (2'-MOE)Supporting Insights
Nuclease Resistance HighVery HighThe larger 2'-MOE group provides superior steric hindrance against nucleases compared to 2'-OMe.
Binding Affinity (ΔTm) +1.0 to 1.5°C per modification+0.9 to 1.7°C per modificationBoth modifications lock the sugar in an A-form pucker, enhancing binding to RNA targets.
Toxicity Profile LowLowBoth modifications generally show lower toxicity compared to first-generation phosphorothioate ASOs.
Key Advantages Cost-effective, well-established, improves stability over unmodified RNA.Superior nuclease resistance, excellent binding affinity, proven clinical success.
Considerations Provides less nuclease protection than 2'-MOE.Higher synthesis cost and complexity compared to 2'-OMe.

Experimental Protocol: In Vitro Nuclease Stability Assay

To empirically determine and compare the nuclease resistance of oligonucleotides, a robust and reproducible in vitro degradation assay is essential. This protocol describes a self-validating system for assessing stability in a biologically relevant matrix, such as serum.

G start Start: Prepare Oligo Stocks prep Reaction Setup: Incubate Oligo + Nuclease Source (e.g., 50% FBS) at 37°C start->prep timepoint Collect Aliquots at Defined Time Points (e.g., 0, 1, 4, 8, 24h) prep->timepoint quench Quench Reaction: Add Loading Dye (contains EDTA/denaturant) to stop enzymatic activity timepoint->quench analysis Analysis: Separate fragments by Denaturing PAGE or CGE quench->analysis quantify Quantification: Measure intensity of full-length oligo band analysis->quantify end End: Determine Half-Life (t½) quantify->end

Caption: Workflow for a typical in vitro oligonucleotide nuclease stability assay.

Detailed Step-by-Step Methodology:
  • Oligonucleotide and Reagent Preparation:

    • Rationale: Ensuring all components are nuclease-free is critical to prevent premature degradation and obtain accurate results.

    • Steps:

      • Resuspend 2'-OMe and 2'-MOE modified oligonucleotides, as well as an unmodified control, in nuclease-free water to a stock concentration of 200 µM.

      • Thaw fetal bovine serum (FBS) or other nuclease sources (e.g., human plasma, cell lysate) on ice. Centrifuge briefly to pellet any cryoprecipitates.

      • Prepare a 2x RNA loading dye containing a denaturant (e.g., urea) and a chelating agent (e.g., EDTA) to stop the nuclease reaction.

  • Reaction Incubation:

    • Rationale: Incubating at 37°C mimics physiological temperature, providing a relevant environment for nuclease activity. The time points are chosen to capture the degradation curve effectively.

    • Steps:

      • For each oligonucleotide to be tested, prepare a master mix. For a 10 µL reaction, combine 5 µL of 50% FBS with the oligonucleotide to a final concentration of ~1-5 µM.

      • Prepare separate tubes for each time point (e.g., 0, 0.5, 1, 4, 8, 24 hours).

      • Incubate all tubes in a heat block or water bath at 37°C.

  • Time-Course Sampling and Quenching:

    • Rationale: Stopping the reaction at precise intervals is crucial for accurate kinetic analysis. The loading dye effectively denatures the nucleases and chelates the divalent cations (like Mg2+) required for their activity.

    • Steps:

      • For the '0' time point, add an equal volume of 2x loading dye to the reaction tube before placing it at 37°C.

      • At each subsequent time point, remove the corresponding tube from the incubator and immediately add an equal volume of 2x loading dye.

      • Vortex briefly and store all quenched samples at -20°C until analysis.

  • Analysis by Gel Electrophoresis:

    • Rationale: Denaturing polyacrylamide gel electrophoresis (PAGE) separates the oligonucleotides by size, allowing for the visualization and quantification of the full-length product versus its degradation fragments.

    • Steps:

      • Prepare a 15-20% polyacrylamide gel containing urea (denaturing PAGE).

      • Heat the quenched samples at 70-95°C for 5 minutes to eliminate any secondary structures, then place them on ice.

      • Load the samples onto the gel and run at a constant voltage until the dye front reaches the bottom.

      • Stain the gel with a suitable nucleic acid stain (e.g., GelRed, SYBR Gold) and visualize using a gel imaging system.

  • Quantification and Half-Life Calculation:

    • Rationale: By measuring the decrease in the amount of full-length oligonucleotide over time, a degradation rate and half-life (t½) can be calculated, providing a quantitative measure of stability.

    • Steps:

      • Using the imaging system's software, quantify the band intensity for the full-length oligonucleotide at each time point.

      • Normalize the intensity at each time point to the intensity of the '0' time point.

      • Plot the percentage of full-length oligonucleotide remaining versus time.

      • Calculate the half-life (t½), which is the time required for 50% of the initial oligonucleotide to be degraded.

Conclusion and Expert Recommendations

Both 2'-OMe and 2'-MOE are highly effective second-generation modifications that confer significant nuclease resistance and are essential for the development of oligonucleotide therapeutics. However, the available data clearly indicates that 2'-MOE provides a superior degree of nuclease stability due to the increased steric bulk of its 2'-substituent.

The choice between these modifications is a critical decision in ASO design:

  • For applications requiring maximum in vivo longevity and potency, 2'-MOE is the preferred modification . Its proven track record in FDA-approved drugs like Spinraza and Tegsedi underscores its value in therapeutic contexts.

  • 2'-OMe remains a valuable, cost-effective option that offers a substantial stability improvement over unmodified oligonucleotides and may be suitable for applications where extreme nuclease resistance is not the primary driver.

Ultimately, the selection is driven by the specific therapeutic goal, balancing the need for potency, duration of effect, and manufacturing considerations. The experimental protocol provided herein offers a reliable framework for making data-driven decisions in the design and optimization of next-generation nucleic acid medicines.

References

  • Sharma, V. K., Sharma, R. K., & Singh, S. K. (2014). Antisense oligonucleotides: modifications and clinical trials. RSC Publishing.
  • (2024, May 6). Know your oligo mod: 2ʹ-MOE. Source not specified.
  • (2023, April 11). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, Oxford Academic.
  • (2024, October 22). Chemical strategies for antisense antibiotics. RSC Publishing.
  • (2025). Chemical Modifications in Nucleic Acid Therapeutics. PubMed.
  • (2025, January 4). Nuclease Resistance Modifications. Synoligo.
  • Unpacking 2'-MOE and 2'-O-Methyl Modifications in Antisense Oligonucleotides. Benchchem.
  • (2013, February 28). Synthesis and properties of 2'-O-neopentyl modified oligonucleotides. PubMed.
  • Technical Support Center: Overcoming Nuclease Degradation of Phosphorothioate Oligonucleotides. Benchchem.
  • The chemical evolution of oligonucleotide therapies of clinical utility. PMC.
  • (2025, October 29). Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression Control and Functional Studies. MDPI.
  • 2′-Ribose-modified nucleotides: A strategy for reducing off-target effects of oligonucleotide drugs. PMC.
  • (2024, April 20). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol.
  • (2023, November 13). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, ACS Publications.
  • 2'-MOE, 2-MethoxyEthoxy, RNA Modification. Bio-Synthesis Inc.
  • (2023, October 4). 2' MOE – An ASO modification. IDT - Integrated DNA Technologies.
  • (2022, November 24). Oligo modifications that block nuclease degradation. IDT - Integrated DNA Technologies.
  • Evolution of Antisense Oligonucleotides: Navigating Nucleic Acid Chemistry and Delivery Challenges. PMC - PubMed Central.
  • (2022, October 13). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. *Research Communities

A Comparative Guide to Validating the Sequence Integrity of 2'-OMe Modified Aptamers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Sequence Validation in 2'-OMe Modified Aptamers

Aptamers, short single-stranded oligonucleotides, have emerged as promising therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets.[1] To enhance their in vivo stability and resistance to nuclease degradation, chemical modifications are often introduced into the aptamer sequence.[1][2] Among these, 2'-O-methyl (2'-OMe) modifications are particularly favored for their ability to confer significant nuclease resistance without compromising binding affinity.[1][2][3] However, the very modifications that enhance stability also present significant challenges for standard sequence validation techniques. Ensuring the precise sequence integrity of these modified aptamers is paramount, as even single-base deletions, insertions, or modifications at unintended positions can drastically alter their three-dimensional structure and, consequently, their binding affinity and therapeutic efficacy. This guide provides a comprehensive comparison of the primary analytical methods used to validate the sequence integrity of 2'-OMe modified aptamers, offering insights into their principles, advantages, and limitations to aid researchers in selecting the most appropriate strategy for their needs.

The Challenge of 2'-OMe Modifications for Sequence Analysis

The presence of 2'-OMe groups on the ribose sugar of nucleotides introduces steric hindrance that can interfere with enzymatic processes central to many traditional sequencing methods.[2][4] For instance, reverse transcriptases, essential for converting RNA into cDNA for sequencing, can be inhibited or caused to pause at 2'-OMe residues, particularly at low dNTP concentrations.[4][5] This can lead to incomplete sequence reads and an inaccurate representation of the aptamer sequence. Similarly, the efficiency of RNA ligases, used in some sequencing library preparation protocols, can be reduced by terminal 2'-OMe modifications.[4][6] These challenges necessitate the use of specialized analytical techniques that can accurately determine the sequence of these modified oligonucleotides.

Comparative Analysis of Validation Techniques

The validation of 2'-OMe modified aptamer sequence integrity relies on a suite of analytical techniques, each with its own strengths and weaknesses. The choice of method often depends on the specific requirements of the analysis, such as the need for high resolution, quantitative accuracy, or high throughput.

Technique Principle Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the precise molecular weight of the aptamer and its fragments.- Provides exact molecular weight confirmation. - Can identify and quantify impurities and truncated sequences.[7][8] - Tandem MS (MS/MS) can provide direct sequence information.[8]- Fragmentation efficiency can be affected by modifications.[8] - Complex data analysis, especially for longer sequences.[9] - May not provide quantitative purity information as readily as other methods.[10]
Capillary Gel Electrophoresis (CGE) Separates oligonucleotides based on their size through a gel matrix under the influence of an electric field.- High resolving power, capable of single-base resolution.[11] - Provides quantitative purity assessment.[10][12] - Automated and high-throughput capabilities.[12]- Does not directly provide sequence information. - Separation can be influenced by secondary structures.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties, such as hydrophobicity (RP-HPLC) or charge (IE-HPLC).- Robust and widely used for purity analysis.[13][14] - Can be coupled with MS for enhanced characterization.[7][15] - Different modes (RP and IE) offer complementary separation mechanisms.[13][14]- Resolution may be limited for longer oligonucleotides.[13] - RP-HPLC can be poor at separating n-1 and shorter fragments from the full-length product.[14] - Does not provide direct sequence information.
Enzymatic Digestion followed by MS The aptamer is digested into smaller fragments using specific enzymes, and the resulting fragments are analyzed by mass spectrometry.- Can help to localize modifications within the sequence. - Can be used to confirm the presence of expected modifications.- The 2'-OMe modification can confer resistance to certain enzymatic cleavage.[9] - Incomplete digestion can complicate data analysis.

In-Depth Look: Key Methodologies and Experimental Workflows

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for the definitive confirmation of the molecular weight of a synthesized 2'-OMe modified aptamer. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. For sequence verification, tandem mass spectrometry (MS/MS) is utilized, where the full-length aptamer is fragmented, and the masses of the resulting fragments are measured to deduce the sequence.

Experimental Workflow: ESI-MS for Intact Mass Analysis

Caption: Workflow for intact mass analysis of a 2'-OMe modified aptamer using ESI-MS.

Capillary Gel Electrophoresis: High-Resolution Purity Assessment

Capillary Gel Electrophoresis (CGE) offers exceptional resolving power for assessing the purity of oligonucleotide preparations.[16][17] It can effectively separate the full-length product from shorter failure sequences (n-1, n-2, etc.), providing a quantitative measure of purity.[10][12]

Experimental Workflow: CGE for Purity Analysis

Caption: Workflow for purity analysis of a 2'-OMe modified aptamer using CGE.

High-Performance Liquid Chromatography: A Versatile Tool for Purification and Analysis

HPLC is a cornerstone of oligonucleotide analysis and purification.[18] Reversed-phase HPLC (RP-HPLC) separates oligonucleotides based on their hydrophobicity, while ion-exchange HPLC (IE-HPLC) separates them based on the charge of their phosphate backbone.[13][14]

Logical Relationship: Complementary Nature of RP- and IE-HPLC

G cluster_0 Sample: 2'-OMe Aptamer with Impurities cluster_1 Separation Mechanisms cluster_2 Purity Assessment Aptamer Full-length 2'-OMe Aptamer RP_HPLC RP-HPLC (Hydrophobicity) Aptamer->RP_HPLC IE_HPLC IE-HPLC (Charge) Aptamer->IE_HPLC Imp1 n-1 Truncation Imp1->RP_HPLC Imp1->IE_HPLC Imp2 Other Hydrophobic Impurities Imp2->RP_HPLC Imp3 Charged Impurities Imp3->IE_HPLC Purity_RP Purity by RP-HPLC RP_HPLC->Purity_RP Separates based on hydrophobicity Purity_IE Purity by IE-HPLC IE_HPLC->Purity_IE Separates based on charge

Caption: Diagram illustrating the complementary separation principles of RP-HPLC and IE-HPLC for aptamer analysis.

Recommended Protocol: A Multi-Pronged Approach for Comprehensive Validation

For robust and reliable validation of 2'-OMe modified aptamers, a combination of orthogonal methods is highly recommended. This approach provides a comprehensive picture of the aptamer's integrity, leveraging the strengths of each technique to overcome the limitations of any single method.

Step 1: Initial Purity Assessment by HPLC

  • Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).

  • Purpose: To obtain an initial assessment of the purity of the synthesized aptamer and to guide subsequent purification efforts.

  • Procedure:

    • Dissolve the lyophilized aptamer in nuclease-free water.

    • Inject the sample onto a C18 column.

    • Use a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) to elute the oligonucleotides.[15]

    • Monitor the elution profile using a UV detector at 260 nm.[7]

    • Quantify the purity by calculating the area of the main peak relative to the total area of all peaks.

Step 2: High-Resolution Purity and Size Confirmation by CGE

  • Method: Capillary Gel Electrophoresis.

  • Purpose: To obtain a high-resolution separation of the full-length product from any shorter failure sequences.

  • Procedure:

    • Prepare the CGE system with a suitable gel-filled capillary.

    • Inject the aptamer sample.

    • Apply a high voltage to initiate separation.

    • Detect the separated oligonucleotides via UV absorbance.

    • Analyze the resulting electropherogram to determine the percentage of the full-length product.

Step 3: Definitive Molecular Weight Confirmation by Mass Spectrometry

  • Method: LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Purpose: To confirm the exact molecular weight of the main peak observed in HPLC and CGE, thereby verifying the correct composition of the aptamer.

  • Procedure:

    • Couple the HPLC system to a mass spectrometer.

    • Perform an IP-RP-HPLC separation as described in Step 1.

    • Direct the eluent from the main peak into the mass spectrometer.

    • Acquire the mass spectrum in negative ion mode.

    • Compare the experimentally determined molecular weight to the theoretically calculated mass of the 2'-OMe modified aptamer.

Step 4 (Optional but Recommended): Sequence Verification by Tandem Mass Spectrometry (MS/MS)

  • Method: Tandem Mass Spectrometry.

  • Purpose: To obtain direct sequence information and confirm the correct order of nucleotides.

  • Procedure:

    • Isolate the parent ion corresponding to the full-length aptamer in the mass spectrometer.

    • Fragment the parent ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[8]

    • Analyze the masses of the resulting fragment ions.

    • Use specialized software to reconstruct the sequence of the aptamer from the fragmentation pattern.

Conclusion: Ensuring the Quality and Efficacy of Modified Aptamers

The validation of the sequence integrity of 2'-OMe modified aptamers is a critical step in their development as therapeutic and diagnostic tools. While the modifications enhance stability, they also necessitate a more sophisticated analytical approach than that used for unmodified oligonucleotides. A multi-pronged strategy that combines the high-resolution separation of CGE and HPLC with the definitive molecular weight and sequence information provided by mass spectrometry offers the most comprehensive and reliable means of ensuring the quality, purity, and ultimately, the efficacy of these promising molecules. By employing these self-validating systems, researchers can proceed with confidence in the integrity of their aptamer constructs.

References

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 19(12), 4033. [Link]

  • Helm, M., & Motorin, Y. (2017). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, 23(3), 269-280. [Link]

  • Amerigo Scientific. (n.d.). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Retrieved from [Link]

  • Gilar, M. (2011). Determination of therapeutic oligonucleotides using capillary gel electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 999-1007. [Link]

  • Kramer, J., Pöhlmann, T., & Matthäus, C. (2021). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. KNAUER. [Link]

  • Agilent Technologies. (2021). Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. [Link]

  • Springer Nature Experiments. (n.d.). Gel-Capillary Electrophoresis Analysis of Oligonucleotides. Retrieved from [Link]

  • Grozhik, A. V., & Jaffrey, S. R. (2018). 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. bioRxiv. [Link]

  • Dunn, M. R., et al. (2017). Accelerating Post-SELEX Aptamer Engineering Using Exonuclease Digestion. ACS Chemical Biology, 12(11), 2811-2816. [Link]

  • Bio-Rad. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Kim, Y., et al. (2014). Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers. Nucleic Acids Research, 42(22), 14069-14077. [Link]

  • Liu, H., et al. (2022). Nm-Nano: Predicting 2´-O-Methylation (Nm) Sites in Nanopore RNA Sequencing Data. bioRxiv. [Link]

  • Kramer, J., et al. (2021). Quality control of oligonucleotides using HPLC coupled to UV and MS detection. Journal of Chromatography B, 1181, 122904. [Link]

  • Li, N., et al. (2018). An enzyme reactor based on aptamer modified microfluidic chip for protein analysis. Talanta, 188, 263-270. [Link]

  • Advion Interchim Scientific. (2023). Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. [Link]

  • Wang, R. E., et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Bioengineering and Biotechnology, 11, 1133917. [Link]

  • Li, F., et al. (2018). Introducing structure-switching functionality into small-molecule-binding aptamers via nuclease-directed truncation. Nucleic Acids Research, 46(10), 4815-4823. [Link]

  • Creative Biolabs. (n.d.). 2' O-methyl (OCH3) Modifications for Aptamer Development Service. Retrieved from [Link]

  • Sipa, K., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. Scientific Reports, 7(1), 43849. [Link]

  • He, C., et al. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. Nucleic Acids Research, 50(11), e64. [Link]

  • Balke, J., & Paegel, B. M. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Nature Communications, 13(1), 6031. [Link]

  • Separation Science. (2025). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Retrieved from [Link]

  • Yang, J., et al. (2020). Applications and Prospects of Oligonucleotide Aptamers in Mass Spectrometry. Chinese Journal of Analytical Chemistry, 48(11), 1439-1447. [Link]

  • Taylor, A., et al. (2017). A low-bias and sensitive small RNA library preparation method using randomized splint ligation. Nucleic Acids Research, 45(16), e151. [Link]

  • Gilbert, W. V. (2020). Assessing 2′-O-Methylation of mRNA Using Quantitative PCR. In RNA Methylation (pp. 149-158). Humana, New York, NY. [Link]

  • Gala, J., et al. (2023). Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Mass Spectrometry Reviews, 42(4), 1145-1175. [Link]

  • Krylova, S. M., & Berezovski, M. V. (2014). Oligonucleotide aptamers: emerging affinity probes for bioanalytical mass spectrometry and biomarker discovery. Analytical Methods, 6(18), 7114-7124. [Link]

  • Zhang, Y., et al. (2019). Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides. Journal of Mass Spectrometry, 54(10), 848-857. [Link]

  • Ferguson, B. S., et al. (2012). An Aptameric Microfluidic System for Specific Purification, Enrichment, and Mass Spectrometric Detection of Biomolecules. Analytical Chemistry, 84(18), 7797-7803. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of C42H52N5O9P (Fosamprenavir-Related Compounds)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of the chemical compound with the molecular formula C42H52N5O9P. Our research indicates this formula is closely associated with Fosamprenavir , an antiretroviral prodrug used in the treatment of HIV infection.[1] Given its pharmacological activity and inherent hazards, stringent disposal protocols are essential to ensure the safety of laboratory personnel and the protection of the environment.

This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions and procedures. The protocols outlined herein are designed to create a self-validating system of safety, ensuring that each step mitigates risk and aligns with regulatory standards.

Hazard Identification and Risk Assessment

Fosamprenavir and its salts are recognized as hazardous substances. A thorough understanding of these risks is the foundation of safe handling and disposal.

Primary Hazards:

  • Carcinogenicity: This substance is suspected of causing cancer.[1][2]

  • Reproductive Toxicity: It is also suspected of damaging fertility or the unborn child.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[3]

Due to these significant health risks, all waste materials contaminated with C42H52N5O9P must be treated as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to ensure proper disposal.[2]

Personal Protective Equipment (PPE)

Prior to handling any materials contaminated with C42H52N5O9P, the following PPE is mandatory to prevent exposure:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Safety glasses with side shields or goggles are essential. For tasks with a splash hazard, a face shield should be worn in addition to goggles.[2][3]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[2]

Waste Segregation and Disposal Workflow

Proper segregation of waste at the point of generation is critical. Do not mix hazardous waste with non-hazardous materials. The following workflow provides a logical pathway for waste management.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Generate Generation of C42H52N5O9P-contaminated waste Liquid Aqueous & Organic Liquid Waste Generate->Liquid Is it liquid? Solid Contaminated Solids (Gloves, Tubes, etc.) Generate->Solid Is it non-sharp solid? Sharps Contaminated Sharps (Needles, Glassware) Generate->Sharps Is it a sharp? Liquid_Container Sealable, chemically compatible container (e.g., HDPE carboy) Liquid->Liquid_Container Solid_Container Labeled hazardous waste bag or drum Solid->Solid_Container Sharps_Container Puncture-proof sharps container Sharps->Sharps_Container Label Label with: - 'Hazardous Waste' - Full chemical name - Associated hazards (Toxic, Carcinogen) - Date Liquid_Container->Label Solid_Container->Label Sharps_Container->Label Storage Store in designated satellite accumulation area Label->Storage Pickup Arrange for pickup by a licensed hazardous waste disposal service Storage->Pickup

Caption: Waste disposal decision workflow for C42H52N5O9P.

Detailed Disposal Protocols

The following are step-by-step methodologies for handling different forms of C42H52N5O9P waste.

Aqueous and Organic Liquid Waste
  • Collection: Collect all liquid waste containing C42H52N5O9P in a dedicated, sealable, and chemically compatible container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Carcinogen").

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[5] Do not pour this waste down the drain. [6][7]

Contaminated Solid Waste
  • Collection: Place all non-sharp solid waste (e.g., contaminated gloves, bench paper, pipette tips, plastic tubes) into a designated hazardous waste bag or container.

  • Segregation: Ensure no sharps are placed in this container to prevent punctures.

  • Labeling: Label the container as described for liquid waste.

  • Disposal: When the container is full, seal it and arrange for pickup by a hazardous waste professional.

Contaminated Sharps
  • Collection: Place all contaminated sharps (e.g., needles, scalpels, broken glass) directly into a puncture-proof, closable sharps container.

  • Labeling: The container should be clearly labeled as "Hazardous Waste" with the chemical contaminant identified.

  • Disposal: Once the sharps container is three-quarters full, close and seal it. Arrange for disposal through your institution's hazardous waste program.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Don PPE: Wear appropriate PPE, including a respirator if the compound is in powder form.[4]

  • Containment: For liquid spills, absorb the material with a chemically inert absorbent, such as diatomite or universal binders.[4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

  • Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol.[4]

  • Dispose: Collect all cleanup materials in a sealed container, label it as hazardous waste, and dispose of it according to the protocols in Section 4.

Summary of Disposal Information

Waste TypeContainerLabeling RequirementsStorage LocationDisposal Method
Liquid Waste Sealable, chemically compatible carboy"Hazardous Waste", full chemical name, hazard warnings, dateDesignated satellite accumulation areaLicensed hazardous waste contractor
Solid Waste Labeled hazardous waste bag or drum"Hazardous Waste", full chemical name, hazard warnings, dateDesignated satellite accumulation areaLicensed hazardous waste contractor
Sharps Waste Puncture-proof sharps container"Hazardous Waste", full chemical name, hazard warnings, dateDesignated satellite accumulation areaLicensed hazardous waste contractor

References

  • Fosamprenavir | C25H36N3O9PS | CID 131536. PubChem, National Institutes of Health. [Link]

  • Fosamprenavir Calcium | C25H34CaN3O9PS | CID 131535. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Pilot Chemical. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Processes and Procedures for disposal of waste. University of Wyoming. [Link]

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Advanced Handling & Safety Protocol: 2'-OMe-Ac-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, safety, and operational protocols for N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS: 199593-09-4), chemically identified as C42H52N5O9P .[1][2]

This compound is a critical building block (monomer) used in the synthesis of therapeutic oligonucleotides (e.g., siRNA, antisense).[1][2] While standard safety protocols apply, the primary risk in handling this material is hydrolytic degradation , which compromises experimental integrity, alongside specific sensitization risks associated with trivalent phosphorus compounds.[1][2]

Chemical Formula: C42H52N5O9P Molecular Weight: 801.86 g/mol CAS Number: 199593-09-4 Primary Application: Solid-phase RNA/DNA Synthesis[1][2]

Part 1: The Chemical Logic & Hazard Profile[1][2][3]

To handle this compound safely and effectively, one must understand its reactivity.[2] The molecule contains a phosphoramidite group (P(III)), which is highly reactive toward nucleophiles—specifically water and hydroxyl groups.[1][2]

  • The Safety Hazard (Human Health):

    • Trivalent Phosphorus: Phosphoramidites are potential skin and respiratory sensitizers.[2] Direct contact can cause contact dermatitis.[1][2]

    • Hydrolysis Products: Upon contact with mucosal moisture, the diisopropylamine (leaving group) can be released, causing irritation.[1][2]

    • Solvent Context: This solid is almost exclusively handled in solution with Acetonitrile (ACN) , which is toxic (metabolizes to cyanide) and highly flammable.[1][2]

  • The Quality Hazard (Scientific Integrity):

    • Moisture Sensitivity: Exposure to atmospheric humidity causes rapid hydrolysis of the N-P bond, converting the active phosphoramidite into an inert H-phosphonate species.[1][2] This results in "n-1" deletion sequences in oligonucleotide synthesis, costing significant time and resources.[1][2]

Physicochemical Properties Table[1][2][3][4]
PropertySpecificationOperational Implication
Physical State White to off-white foam/powderDust generation risk; use static controls.[1][2]
Solubility Soluble in Acetonitrile (ACN), DCMDissolution is the critical safety step.[1][2]
Moisture Sensitivity High (Hydrolytically unstable)Must be handled under Argon/Nitrogen.[1][2]
Storage Temp -20°C (Freezer)Bring to room temp before opening to prevent condensation.[1][2]
Purity Requirement >98% (31P-NMR)Impurities compete during coupling.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for high-purity nucleic acid chemistry.[1][2] The following PPE matrix is designed to prevent both exposure and contamination.

Hand Protection (Critical)
  • Material: Nitrile Rubber (minimum 0.11 mm thickness).[1][2]

  • Protocol: Double-gloving is mandatory during dissolution and synthesizer loading.[1]

    • Inner Glove: Protects the skin.[1][2]

    • Outer Glove: Protects the sample from skin oils (nucleases) and is discarded immediately if splashed with acetonitrile.[1][2]

  • Why? Latex is permeable to many organic solvents used in oligo synthesis.[2] Nitrile provides superior chemical resistance to acetonitrile.[1][2]

Eye & Face Protection[1][3]
  • Standard: Chemical splash goggles (ANSI Z87.1 compliant).[1][2]

  • High Risk: When transferring large volumes (>100 mL) of dissolved amidite, use a face shield over goggles.[1][2] Acetonitrile splashes are rapidly absorbed through the eyes.[1][2]

Respiratory Protection
  • Engineering Control: All weighing and dissolution must occur inside a certified chemical fume hood.[2]

  • PPE: If hood work is impossible (not recommended), a half-face respirator with Organic Vapor (OV) cartridges is required.[1][2]

    • Note: Dust masks (N95) offer NO protection against solvent vapors or amine byproducts.[1][2]

Body Protection
  • Standard: Long-sleeved, fire-resistant lab coat (cotton/Nomex).[1][2] Synthetic fibers (polyester) should be avoided due to static electricity risks with dry powders.[1][2]

Part 3: Operational Workflow (Step-by-Step)

This protocol ensures the safety of the operator and the viability of the chemical.[1][2]

Phase A: Receiving & Equilibration[1][2][3]
  • Arrival: Vial arrives on dry ice/blue ice. Verify the seal is intact.[1][2]

  • Storage: Immediately store at -20°C .

  • Equilibration (Crucial Step): Before opening the vial, allow it to warm to room temperature (approx. 30–60 minutes) inside a desiccator.

    • Reasoning: Opening a cold vial in humid lab air causes immediate water condensation on the powder, deactivating the phosphoramidite (hydrolysis).[1][2]

Phase B: Dissolution (The "Anhydrous" Rule)

Reagent: Anhydrous Acetonitrile (<30 ppm H2O).[1][2]

  • Environment: Place the vial and solvent in the fume hood.

  • Venting: Insert a small vent needle (if using a septum-sealed bottle) to equalize pressure.[1][2]

  • Solvation: Add the calculated volume of Anhydrous Acetonitrile to achieve the desired concentration (typically 0.1M or 0.05M).

  • Agitation: Swirl gently. Do not vortex aggressively if the septum is punctured, as liquid may touch the rubber, leaching plasticizers.[2]

  • Gas Blanket: Flush the headspace with dry Argon or Nitrogen gas immediately after dissolution.[1][2]

Phase C: Synthesizer Loading[1][2][3]
  • Transfer: Quickly transfer the bottle to the oligonucleotide synthesizer (e.g., AKTA, MerMade, Dr. Oligo).[2]

  • Line Purge: Ensure the synthesizer delivery lines are primed with fresh acetonitrile to remove air bubbles before connecting the amidite.[1][2]

  • Waste: Connect the waste line to a sealed carboy. The effluent contains unreacted phosphoramidites, activators (Tetrazole), and capping reagents.[1][2]

Part 4: Reaction Pathway & Degradation Logic[1][2][3]

The following diagram illustrates the "Happy Path" (successful coupling) versus the "Sad Path" (moisture contamination). This visualizes why PPE and moisture control are inextricably linked.

G Amidite C42H52N5O9P (Active Phosphoramidite) ActiveInter Tetrazolyl-Phosphoramidite (Highly Reactive) Amidite->ActiveInter Protonation Degradation H-Phosphonate (Inert/Failure) Amidite->Degradation Hydrolysis (Fast) Activator Activator (e.g., ETT/Tetrazole) Activator->ActiveInter Water Moisture (H2O) (Contamination) Water->Degradation Product Phosphite Triester (Successful Coupling) ActiveInter->Product Nucleophilic Attack Coupling 5'-OH Nucleoside (Solid Support) Coupling->Product

Figure 1: Mechanistic pathway showing the competition between successful oligonucleotide coupling (Green) and hydrolytic degradation caused by moisture exposure (Red).[1][2]

Part 5: Emergency & Disposal Procedures

Spill Management
  • Solid Spill:

    • Do not use water.[1][2]

    • Sweep up carefully to avoid dust generation.[1][2]

    • Place in a container for hazardous chemical waste.[1][2]

    • Clean surface with an isopropanol-soaked wipe.[1][2]

  • Solution Spill (in Acetonitrile):

    • Evacuate: Acetonitrile vapors are toxic.[2]

    • PPE: Wear organic vapor respirator if outside the hood.[1][2]

    • Absorb: Use chemical spill pads or vermiculite.[2]

    • Deactivate: Once absorbed, the waste can be treated as standard organic solvent waste.[2]

Disposal[1][2][3]
  • Classification: Hazardous Organic Waste (P-listed or characteristic ignitable/toxic depending on jurisdiction).[1][2]

  • Segregation: Do not mix with oxidizers (e.g., Iodine solutions used in the oxidation step) in the same waste bottle if possible, to prevent exothermic reactions in the waste container.[1][2]

  • Labeling: Clearly label as "Phosphoramidite waste in Acetonitrile."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137349692, N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.[1][2] Retrieved from [Link][1][2]

  • Glen Research. Handling and Storage of Phosphoramidites. Glen Report.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Acetonitrile - Safety and Health Topics. Retrieved from [Link][1][2]

  • Caruthers, M. H. (2011). The Chemical Synthesis of DNA/RNA: Our Gift to Science.[2] Journal of Biological Chemistry.[1][2] Retrieved from [Link][1][2]

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。